molecular formula C12H8IN3O2S B8020950 6-Iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine

6-Iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B8020950
M. Wt: 385.18 g/mol
InChI Key: CPZHQTABKJCKFS-UHFFFAOYSA-N
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Description

6-Iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that contains both pyrrolo and pyrimidine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of iodine and phenylsulfonyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through a condensation reaction between an appropriate pyrrole derivative and a pyrimidine precursor under acidic or basic conditions.

    Introduction of the Iodine Atom: The iodination of the pyrrolo[2,3-d]pyrimidine core can be carried out using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS) in the presence of a suitable solvent like acetonitrile.

    Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via a sulfonylation reaction using phenylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms.

    Coupling Reactions: The phenylsulfonyl group can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving sulfur and iodine-containing compounds.

    Material Science: The compound’s unique electronic properties make it useful in the development of novel materials for electronic and photonic applications.

Mechanism of Action

The mechanism of action of 6-Iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    7-(Phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine: Lacks the iodine atom, which may affect its reactivity and biological activity.

    6-Bromo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine: Contains a bromine atom instead of iodine, which can influence its chemical properties and reactivity.

    6-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine:

Uniqueness

6-Iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of the iodine atom, which can enhance its reactivity in substitution and coupling reactions. The phenylsulfonyl group also contributes to its distinct chemical and biological properties, making it a valuable compound in various research fields.

Properties

IUPAC Name

7-(benzenesulfonyl)-6-iodopyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8IN3O2S/c13-11-6-9-7-14-8-15-12(9)16(11)19(17,18)10-4-2-1-3-5-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZHQTABKJCKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CN=CN=C32)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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